molecular formula C7H13F3N2 B14767540 N-methyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine

N-methyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine

Cat. No.: B14767540
M. Wt: 182.19 g/mol
InChI Key: UVTWBGPRVADILT-UHFFFAOYSA-N
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Description

N-methyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine is a fluorinated organic compound. The presence of the trifluoroethyl group imparts unique properties to the molecule, making it valuable in various fields such as medicinal chemistry, organic synthesis, and materials science. Fluorinated compounds are known for their enhanced metabolic stability, lipophilicity, and ability to interact with biological targets, which makes them attractive for drug development and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine typically involves the reaction of N-methylpyrrolidine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted pyrrolidine derivatives .

Mechanism of Action

The mechanism of action of N-methyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s ability to bind to these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine is unique due to its specific structural features, such as the presence of the trifluoroethyl group and the pyrrolidine ring. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H13F3N2

Molecular Weight

182.19 g/mol

IUPAC Name

N-methyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine

InChI

InChI=1S/C7H13F3N2/c1-11-6-2-3-12(4-6)5-7(8,9)10/h6,11H,2-5H2,1H3

InChI Key

UVTWBGPRVADILT-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(C1)CC(F)(F)F

Origin of Product

United States

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